molecular formula C24H29N5O3 B12213221 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide

2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide

Cat. No.: B12213221
M. Wt: 435.5 g/mol
InChI Key: GOPRDOIPXZQVEI-UHFFFAOYSA-N
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Description

2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenyl groups and an acetamide moiety. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Phenyl Groups: The phenyl groups are introduced via nucleophilic substitution reactions.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the piperazine derivative with N-phenylacetamide under specific reaction conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide stands out due to its specific substitution pattern and the presence of both acetamide and phenyl groups, which contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

2-[3-oxo-1-[2-(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C24H29N5O3/c30-22(26-19-7-3-1-4-8-19)17-21-24(32)25-11-12-29(21)23(31)18-27-13-15-28(16-14-27)20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,25,32)(H,26,30)

InChI Key

GOPRDOIPXZQVEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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